Cyclo(D-phe-D-his)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(D-phenylalanyl-D-histidine) is a cyclic dipeptide composed of D-phenylalanine and D-histidine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclo(D-phenylalanyl-D-histidine) can be synthesized through enzymatic methods. One common approach involves the use of cyclodipeptide synthases (CDPSs), which utilize aminoacylated tRNAs as substrates to form peptide bonds between two amino acids, resulting in a cyclic dipeptide product . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct formation of the cyclic structure.
Industrial Production Methods
Industrial production of Cyclo(D-phenylalanyl-D-histidine) often involves biotechnological processes, leveraging microbial systems such as Streptomyces species. These microorganisms can be genetically engineered to produce the desired cyclic dipeptide through fermentation processes .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(D-phenylalanyl-D-histidine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Reduction: Chemical reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by nucleophilic reagents under controlled pH conditions.
Major Products
The major products formed from these reactions include dehydro derivatives such as Cyclo(ΔHis–ΔPhe) and Cyclo(His–ΔPhe), which exhibit distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Cyclo(D-phenylalanyl-D-histidine) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in cellular processes and interactions.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Cyclo(D-phenylalanyl-D-histidine) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various cellular processes. For example, the protonation of the imidazole ring in histidine plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Cyclo(D-phenylalanyl-D-histidine) can be compared with other similar cyclic dipeptides, such as:
Cyclo(L-phenylalanyl-L-histidine): Shares a similar structure but differs in the chirality of the amino acids.
Cyclo(L-histidyl-L-proline): Another cyclic dipeptide with distinct biological activities.
The uniqueness of Cyclo(D-phenylalanyl-D-histidine) lies in its specific stereochemistry, which influences its biological activity and stability.
Eigenschaften
Molekularformel |
C15H16N4O2 |
---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(3R,6R)-3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20)/t12-,13-/m1/s1 |
InChI-Schlüssel |
HLXXMJDWTBXTOR-CHWSQXEVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2C(=O)N[C@@H](C(=O)N2)CC3=CN=CN3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.